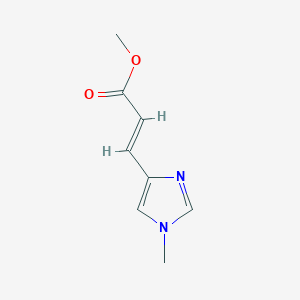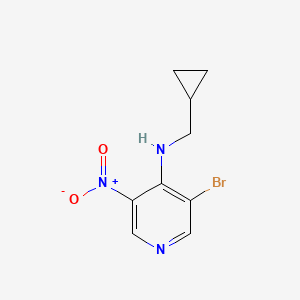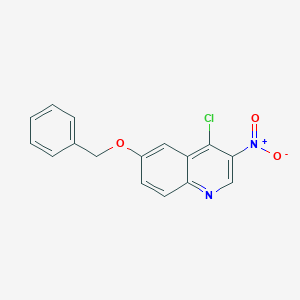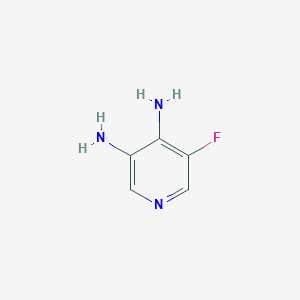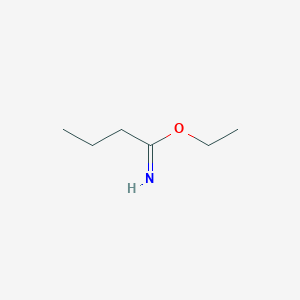
Ethyl butyrimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl butyrimidate, also known as Butyrimidic acid ethyl ester, is a chemical compound with the molecular formula C6H13NO . It has a molecular weight of 115.17 . It is also known by other synonyms such as Telmisartan Impurity 44 and Telmisartan Impurity 55 .
Molecular Structure Analysis
The ethyl butyrimidate molecule contains a total of 20 bonds. There are 7 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 ether (aliphatic) .
Physical And Chemical Properties Analysis
Ethyl butyrimidate has a melting point of 74-79 °C . Its density is 0.8082 g/cm3 . The compound is stored at a temperature of 2-8°C .
Safety and Hazards
Ethyl butyrimidate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of soap and water .
properties
CAS RN |
998-97-0 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
ethyl butanimidate |
InChI |
InChI=1S/C6H13NO/c1-3-5-6(7)8-4-2/h7H,3-5H2,1-2H3 |
InChI Key |
JEZVIUQRUWOXRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



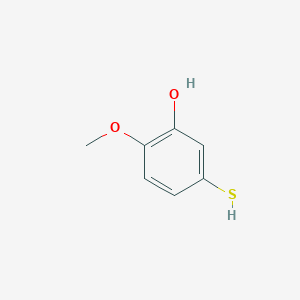
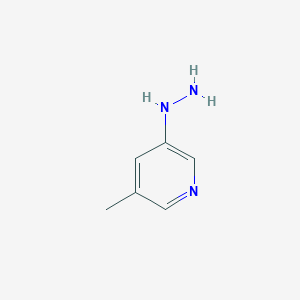
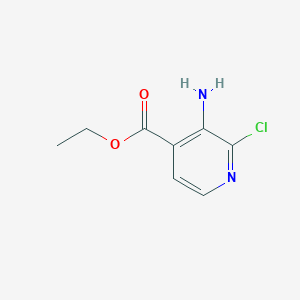
![Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-](/img/structure/B8269786.png)

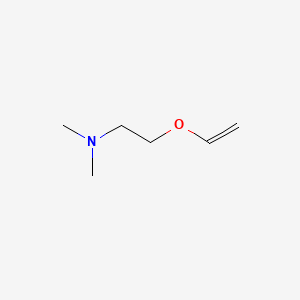
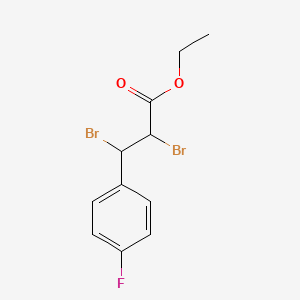
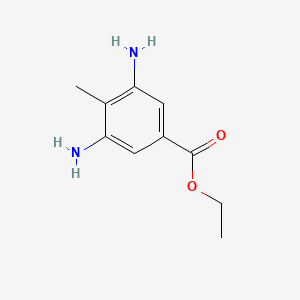
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B8269805.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B8269810.png)
